2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide is a synthetic derivative of thalidomide. [] Thalidomide itself is a glutamic acid derivative with a complex pharmacological profile. [] Derivatives of thalidomide, including the compound , have been explored for their potential in various scientific research areas due to their diverse biological activities. [, ]
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 349.73 g/mol. This compound features a chloroacetamide group linked to a dioxoisoindolin and a dioxopiperidin moiety, indicating its potential for diverse biological activity and application in medicinal chemistry.
The compound is classified under organic compounds, specifically as an amide due to the presence of the acetamide functional group. It is often synthesized for research purposes and has been noted for its structural similarities to thalidomide analogs, which are being explored for various therapeutic applications, including in the development of targeted protein degradation technologies (PROTACs) .
The synthesis of 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide typically involves multiple synthetic steps. The process begins with readily available starting materials that undergo several transformations:
Industrial production may involve scaling these methods while optimizing for yield and purity, often using automated systems for precise control over reaction parameters.
The molecular structure of 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide can be described as follows:
The compound's structural complexity allows it to engage in various interactions with biological targets, enhancing its potential therapeutic applications.
The compound can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity, which may lead to various biological effects such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological targets and applications being studied .
While specific physical properties such as melting point or boiling point are not extensively detailed in available literature, it is essential to note that this compound requires careful handling due to its reactive chloro group.
The chemical properties include:
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide has several notable applications:
IMiDs have undergone iterative optimization to enhance degradation efficacy and target specificity. Thalidomide, the progenitor IMiD, exhibited anti-angiogenic and immunomodulatory effects but lacked target selectivity. Subsequent derivatives addressed these limitations:
Table 1: Evolution of IMiD Scaffolds for Protein Degradation
Generation | Representative Compound | Structural Feature | Degradation Mechanism | Target Scope |
---|---|---|---|---|
1st | Thalidomide | Unmodified isoindolinone | Reversible ternary complex | Broad (e.g., IKZF1/3) |
2nd | Lenalidomide | C4-amino substitution | Enhanced specificity, reversible | Kinases (e.g., CK1α) |
C4-Functionalized | BP-28362 (This compound) | C4-chloroacetamide | Covalent ternary complex | Extended (e.g., GTPases) |
The CRBN-binding efficacy of 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hinges on conserved and modified structural elements:
Molecular descriptors further elucidate its drug-like properties: LogP (0.44) suggests moderate hydrophobicity; three rotatable bonds afford limited conformational flexibility; and a polar surface area of 113 Ų aligns with cell permeability [4].
Functionalization at the C4 position of the isoindolinone ring is critical for three reasons:
Table 2: C4-Functionalized Thalidomide Derivatives and Applications
C4 Substituent | Reactivity Profile | Primary Application | Example Compound |
---|---|---|---|
Amino (e.g., Lenalidomide) | Hydrogen-bond donor | IKZF1/3 degradation (Myeloma) | Lenalidomide |
Chloroacetamide | Electrophilic (Covalent) | Irreversible degradation of cysteinyl targets | BP-28362 (This compound) |
Alkyne/PEG linker | Click chemistry conjugation | PROTAC linker optimization | Pre-clinical PROTACs |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7